molecular formula C5H8F2N4 B8023316 1-(2,2-difluoroethyl)-1H-pyrazole-3,4-diamine

1-(2,2-difluoroethyl)-1H-pyrazole-3,4-diamine

Cat. No.: B8023316
M. Wt: 162.14 g/mol
InChI Key: LAANYDXEGIGUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluoroethyl)-1H-pyrazole-3,4-diamine is a compound of significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoroethyl group and two amino groups at the 3 and 4 positions. The presence of fluorine atoms imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and materials science.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s binding affinity to target proteins by forming hydrogen bonds and increasing lipophilicity . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-1H-pyrazole-3,4-diamine can be compared with other fluorinated pyrazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a versatile compound in various research applications.

Properties

IUPAC Name

1-(2,2-difluoroethyl)pyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N4/c6-4(7)2-11-1-3(8)5(9)10-11/h1,4H,2,8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAANYDXEGIGUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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